molecular formula C17H18O2 B14584308 Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- CAS No. 61415-65-4

Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-

Cat. No.: B14584308
CAS No.: 61415-65-4
M. Wt: 254.32 g/mol
InChI Key: CGZMEGDMNFCMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-, also known as (4-methoxyphenyl)(2,4,5-trimethylphenyl)methanone, is an organic compound with the molecular formula C17H18O2. This compound is characterized by the presence of a methanone group bonded to a 4-methoxyphenyl and a 2,4,5-trimethylphenyl group. It is a derivative of benzophenone and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 4-methoxybenzoyl chloride and 2,4,5-trimethylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- follows a similar synthetic route but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and as a photoinitiator in polymer chemistry.

Mechanism of Action

The mechanism of action of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- can be compared with other similar compounds such as:

    Benzophenone: Similar structure but lacks the methoxy and trimethyl groups.

    4-Methoxybenzophenone: Similar structure but lacks the trimethyl groups.

    2,4,5-Trimethylbenzophenone: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both the methoxy and trimethyl groups in Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- imparts unique chemical properties, making it distinct from other benzophenone derivatives.

Properties

CAS No.

61415-65-4

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(4-methoxyphenyl)-(2,4,5-trimethylphenyl)methanone

InChI

InChI=1S/C17H18O2/c1-11-9-13(3)16(10-12(11)2)17(18)14-5-7-15(19-4)8-6-14/h5-10H,1-4H3

InChI Key

CGZMEGDMNFCMOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.